

Application Note: Quantitative Analysis of Endothal-disodium in Tissue using LC-MS/MS

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Compound of Interest

Compound Name: Endothal-disodium

Cat. No.: B2789328

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Endothal-disodium** in various tissue matrices. The protocol provides a detailed procedure for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. This method is suitable for researchers in drug development, toxicology, and environmental science requiring accurate measurement of Endothal in biological tissues. The described method demonstrates good recovery and linearity, making it applicable for pharmacokinetic, bioaccumulation, and toxicological studies. While Endothal is reported to not significantly bioaccumulate in animal tissue, this method provides a tool for verification and sensitive detection in various biological compartments.^{[1][2]}

Introduction

Endothal (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide.^{[1][3]} Its disodium salt is highly soluble in water. Monitoring its concentration in biological tissues is crucial for understanding its potential toxicity and pharmacokinetics. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules like Endothal in complex biological matrices. This application note outlines a complete workflow from tissue sample preparation to LC-MS/MS analysis, adapted from established methods for biological fluids and tailored for the complexities of tissue samples.^{[4][5]}

Experimental Protocols

Tissue Sample Preparation

A robust sample preparation is critical for accurate quantification and to minimize matrix effects. [3] This protocol employs mechanical homogenization followed by solid-phase extraction (SPE).

Materials:

- Tissue sample (e.g., liver, kidney, muscle)
- Phosphate Buffered Saline (PBS), pH 7.4
- Internal Standard (IS) solution (e.g., Endothall-d6)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Ammonium Carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Formic Acid (FA)
- Deionized water
- Bead mill homogenizer with ceramic beads
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
- SPE vacuum manifold
- Nitrogen evaporator

Protocol:

- Homogenization:
 - Accurately weigh approximately 100 mg of frozen tissue.
 - Add 500 μ L of cold PBS.
 - Add the appropriate amount of internal standard (Endothal-d6).
 - Add ceramic beads to the tube.
 - Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 6 m/s).
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant for SPE.
- Solid-Phase Extraction (SPE): This protocol is adapted from a method for plasma and optimized for tissue homogenate.[\[4\]](#)
 - Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
 - Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
 - Washing:
 - Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic interferences.
 - Wash the cartridge with 1 mL of ACN to remove lipids and other organic interferences.
 - Elution: Elute Endothal and the IS with 1 mL of 2% formic acid in methanol.
 - Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph (e.g., Shimadzu Prominence HPLC, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., AB SCIEX QTRAP 5500, Waters Xevo TQ-S)

Chromatographic Conditions:

Parameter	Value
Column	Hypercarb (100 x 2.1 mm, 3.0 µm) or equivalent
Mobile Phase A	5 mM Ammonium Carbonate in Water
Mobile Phase B	30:70 (v/v) 100 mM Ammonium Carbonate:Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	75°C
Gradient	2% to 20% B (0.0-1.0 min), 20% to 95% B (1.0-3.0 min), hold at 95% B (3.0-4.0 min), 95% to 2% B (4.0-4.1 min), hold at 2% B (4.1-6.0 min)

Mass Spectrometry Parameters:

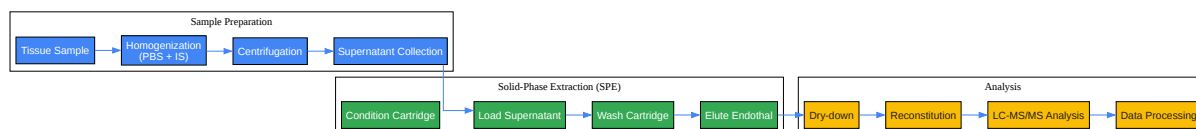
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Endothall: Q1: 187.1 -> Q3: 97.1, 79.1Endothall-d6 (IS): Q1: 193.1 -> Q3: 101.1, 83.1
Source Temperature	700°C
IonSpray Voltage	4500 V
Curtain Gas	30 psi
Collision Gas	Medium

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on a similar validated method in human plasma.[\[4\]](#)[\[5\]](#)

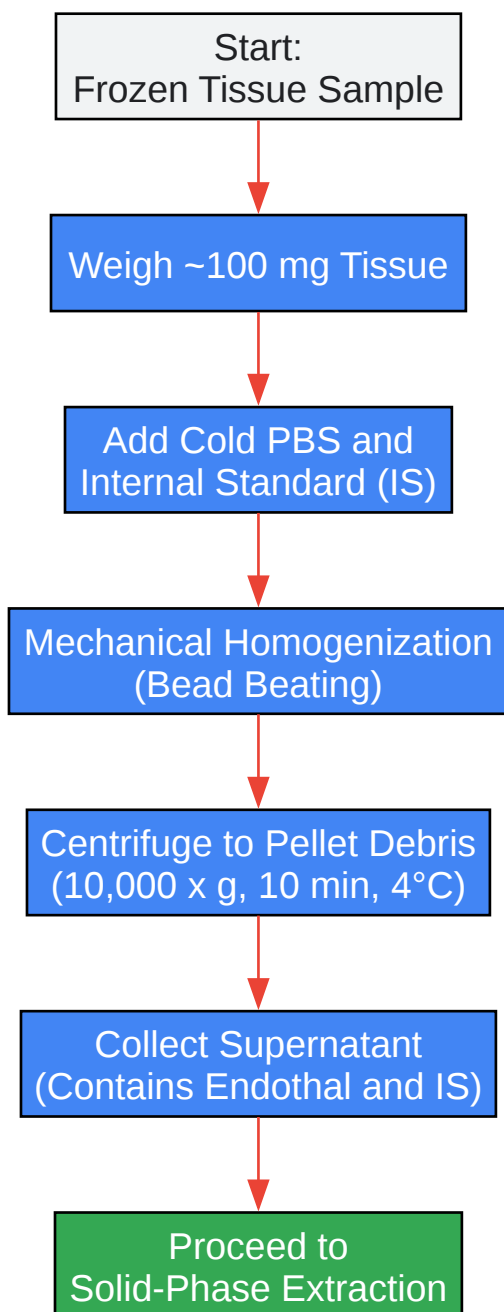
Parameter	Result
Linearity Range	2.5 - 500 ng/mL
LLOQ	2.5 ng/mL
Intra-assay Precision	< 11%
Inter-assay Precision	< 11%
Accuracy	Within $\pm 11\%$
Recovery	86.7%

Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of Endothal in tissue.



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